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2-Chlorobenzyl)phosphonic acid

Cat. No.: B15248933
M. Wt: 206.56 g/mol
InChI Key: FCMPUUABXHCQAJ-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is a vast and vital field, encompassing compounds with carbon-phosphorus bonds that play crucial roles in various domains, from biology to industrial applications. researchgate.net Phosphonic acids and their derivatives are a significant subclass of these compounds. researchgate.netnih.gov The defining feature of a phosphonic acid is a phosphorus atom bonded to a carbon atom, a doubly bonded oxygen atom, and two hydroxyl groups (-P(O)(OH)₂). nih.govnih.gov This structure is analogous to phosphoric acid, but with one hydroxyl group replaced by a stable C-P bond, imparting unique chemical and physical properties. nih.govnih.gov

The synthesis of phosphonic acids can be achieved through several established methods. A primary route is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.net Subsequent hydrolysis of the resulting phosphonate (B1237965) ester yields the desired phosphonic acid. Another common method is the hydrolysis of phosphonodiamides. nih.gov For arylphosphonates, palladium-catalyzed cross-coupling reactions have also proven effective. nih.gov

Significance of Arylphosphonic Acids in Advanced Chemical Systems

Arylphosphonic acids, the class to which (2-Chlorobenzyl)phosphonic acid belongs, are of particular interest due to the electronic and structural contributions of the aromatic ring. The acidity of the phosphonic acid group can be tuned by the nature and position of substituents on the aryl ring. nih.gov These compounds exhibit two pKa values, with the first typically in the range of 1.1 to 2.3 and the second from 5.3 to 7.2 for aromatic derivatives. nih.gov

The phosphonic acid group is an excellent ligand for coordinating with metal ions and has a high affinity for various surfaces, including metal oxides. This property makes arylphosphonic acids valuable building blocks in materials science for creating coordination polymers, metal-organic frameworks (MOFs), and for the surface functionalization of nanoparticles. researchgate.net Their ability to self-assemble into ordered layers on substrates is also a key feature in the development of advanced materials.

Overview of Research Trajectories for (this compound and Analogues

Research involving (this compound and its analogues is driven by the versatile properties of the phosphonic acid group combined with the steric and electronic effects of the substituted benzyl (B1604629) moiety. The presence of a halogen atom, such as chlorine, can influence the compound's reactivity, crystal packing, and binding affinities.

One major research trajectory involves the synthesis of phosphonate esters as precursors. For instance, a patented process describes the production of o-chlorobenzyl dimethyl phosphonate through the reaction of o-chlorobenzyl chloride with trimethyl phosphite. google.com This ester can then be converted to the final phosphonic acid.

Another significant area of investigation is the use of halogenated and other substituted benzylphosphonic acids in the development of functional materials. The ability of the phosphonic acid group to anchor molecules to surfaces is being explored for creating stable coatings and modifying the properties of materials like magnetite nanoparticles. researchgate.net Furthermore, the structural variations offered by different substituents on the phenyl ring allow for the systematic study of structure-property relationships in self-assembled monolayers and crystalline solids. The investigation of phosphonic acid analogues as inhibitors for enzymes like acetylcholinesterase also highlights a potential direction for related research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClO3P B15248933 2-Chlorobenzyl)phosphonic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClO3P

Molecular Weight

206.56 g/mol

IUPAC Name

(2-chlorophenyl)methylphosphonic acid

InChI

InChI=1S/C7H8ClO3P/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)

InChI Key

FCMPUUABXHCQAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CP(=O)(O)O)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chlorobenzyl Phosphonic Acid and Its Precursors

Strategies for Carbon-Phosphorus Bond Formation

The creation of the C-P bond is the cornerstone of synthesizing (2-Chlorobenzyl)phosphonic acid. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions.

Michaelis-Arbuzov Reaction Pathways for Phosphonate (B1237965) Ester Synthesis

The Michaelis-Arbuzov reaction is a widely utilized and fundamental method for the synthesis of phosphonates. wikipedia.orgjk-sci.com This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, in this case, 2-chlorobenzyl chloride or bromide, to form a dialkyl (2-chlorobenzyl)phosphonate. wikipedia.orgorganic-chemistry.org The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom on the electrophilic benzylic carbon of the 2-chlorobenzyl halide. wikipedia.orgjk-sci.com This initial step forms a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate ester and an alkyl halide byproduct. wikipedia.org

The reactivity of the alkyl halide follows the order of R-I > R-Br > R-Cl. jk-sci.com The reaction often requires heating, with temperatures between 120°C and 160°C being common for less reactive halides. wikipedia.org A patent describes the production of o-chlorobenzyl dimethyl phosphonate by reacting adjacent chlorobenzyl chloride with trimethyl phosphite. google.com In one embodiment, the reaction is carried out at 95°C for 80 hours. google.com Another variation involves heating the reactants to 150°C for 25 hours. google.com

A Lewis acid-mediated Michaelis-Arbuzov reaction allows for the preparation of arylmethyl phosphonate esters at room temperature in good yields. organic-chemistry.orgorganic-chemistry.org This suggests a milder alternative to the traditional thermal conditions.

Michaelis-Becker Reaction Protocols

The Michaelis-Becker reaction provides an alternative route to phosphonates. This method involves the reaction of a dialkyl phosphite with an alkyl halide in the presence of a base. wikipedia.orgfrontiersin.org The base deprotonates the dialkyl phosphite to form a more nucleophilic phosphite anion, which then displaces the halide from the alkyl halide. wikipedia.org While the Michaelis-Becker reaction can often be carried out under milder conditions than the Michaelis-Arbuzov reaction, it may result in lower yields. wikipedia.orgfrontiersin.org The use of strong bases is typically required. frontiersin.org

A phase-transfer-catalyzed Michaelis-Becker reaction has been developed for the synthesis of dialkyl methyl phosphonates, which could be adapted for benzylphosphonates. researchgate.net This approach utilizes a two-phase system (e.g., H₂O/CH₂Cl₂) with a phase-transfer catalyst like benzyl (B1604629) triethyl ammonium (B1175870) chloride to facilitate the reaction between the dialkyl hydrogen phosphonate and the alkyl halide in the presence of a base like sodium hydroxide. researchgate.net

An efficient protocol for synthesizing benzyl phosphonates utilizes a PEG/KI catalytic system at room temperature. frontiersin.org In this system, potassium iodide facilitates the in situ formation of the more reactive benzyl iodide from the corresponding chloride or bromide, and polyethylene (B3416737) glycol (PEG) acts as a benign solvent and phase-transfer catalyst. frontiersin.org

Transition Metal-Catalyzed Cross-Coupling Approaches

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for forming C-P bonds, offering high efficiency and functional group tolerance.

Palladium catalysts are effective in promoting the cross-coupling of phosphorus compounds with aryl halides. One notable development is the palladium-catalyzed α-arylation of benzylic phosphonates. nih.govacs.org This reaction enables the direct coupling of a benzylic phosphonate with an aryl bromide to form a diarylmethyl phosphonate. nih.govacs.org The reaction is typically carried out using a palladium source like Pd(OAc)₂ and a suitable ligand, such as CataCXium A or Xantphos, in the presence of a base like sodium tert-butoxide (NaOt-Bu). nih.govacs.orgnih.gov This method has been shown to provide good to excellent yields (64–92%). nih.govacs.org

Another palladium-catalyzed approach involves the cross-coupling of benzyl halides with H-phosphonate diesters. organic-chemistry.orgresearchgate.net This method utilizes a palladium(0) catalyst, such as one generated from Pd(OAc)₂ with a ligand like Xantphos, to facilitate the formation of benzylphosphonate diesters. organic-chemistry.orgresearchgate.net

Copper-catalyzed reactions have also been developed for P-arylation. A method for the copper-catalyzed P-C bond formation involves the reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature. nih.gov This approach can produce the target products in high yields within a short reaction time. nih.gov Another copper-catalyzed method focuses on the regioselective arylation of polycyclic aromatic hydrocarbons using a P=O directing group. rsc.orgnih.gov

The Tavs reaction, a nickel-catalyzed phosphonylation, is another relevant method. While specific examples for (this compound are not detailed in the provided search results, the general principle involves the reaction of an aryl halide with a trialkyl phosphite in the presence of a nickel catalyst. This reaction is a variation of the Arbuzov reaction and can be an effective way to form arylphosphonates.

Data Tables

Table 1: Comparison of Synthetic Methodologies for Phosphonate Esters

ReactionReactantsCatalyst/ConditionsAdvantagesDisadvantages
Michaelis-Arbuzov 2-Chlorobenzyl halide, Trialkyl phosphiteThermal (120-160°C) or Lewis AcidWell-established, versatileOften requires high temperatures
Michaelis-Becker 2-Chlorobenzyl halide, Dialkyl phosphiteStrong base (e.g., NaH, NaOt-Bu)Milder conditions than thermal ArbuzovCan give lower yields, requires strong base
Pd-Catalyzed α-Arylation Benzylic phosphonate, Aryl bromidePd(OAc)₂/Ligand (e.g., Xantphos), BaseHigh yields, good functional group toleranceUses expensive metal catalyst
Pd-Catalyzed Cross-Coupling 2-Chlorobenzyl halide, H-Phosphonate diesterPd(0) catalyst (e.g., from Pd(OAc)₂/Xantphos)Efficient, good yieldsUses expensive metal catalyst
Cu-Catalyzed P-Arylation Phosphorus nucleophile, Diaryliodonium saltCopper catalystMild conditions, fast reaction timesLimited by availability of diaryliodonium salts
Aryne-Mediated C-P Bond Construction

The formation of a C-P bond through the reaction of a phosphorus nucleophile with a highly reactive aryne intermediate is an effective method for creating aryl-phosphorus compounds. organic-chemistry.orgwikipedia.org This approach avoids the often harsh conditions associated with transition-metal-catalyzed reactions. organic-chemistry.org Arynes, which are typically generated in situ from precursors like 2-(trimethylsilyl)aryl triflates, are powerful electrophiles due to the significant strain of their formal triple bond. wikipedia.orgchemrxiv.org

The general mechanism involves the generation of the aryne, which is then rapidly trapped by a nucleophilic trivalent phosphorus reagent, such as a phosphite. nih.govresearchgate.netnih.gov This reaction has been successfully applied to generate a variety of aryl-phosphonates, -phosphinates, and -phosphine oxides. organic-chemistry.org For the synthesis of a (this compound precursor, this would conceptually involve the reaction of a suitable phosphorus nucleophile with 2-chlorobenzyne. The reaction of arynes with phosphines and CO2 has been shown to produce stable phosphonium inner-salts, demonstrating the versatility of arynes in forming novel organophosphorus compounds under mild, transition-metal-free conditions. researchgate.net

Oxidative Activation of Phosphinate Esters

A sophisticated strategy for synthesizing phosphonate esters involves the oxidative activation of a phosphinate ester precursor. acs.org This method is particularly valuable when constructing complex molecules like phosphonate peptide analogues, where traditional methods might be incompatible with other functional groups. acs.org The core principle involves using a hydrogen atom on the phosphorus of a phosphinate as a latent activating group. acs.orgpsu.edu

The process begins with a phosphinate monoester, which is often converted to its more reactive tautomeric form, a trimethylsilyl (B98337) phosphonite, by treatment with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA). acs.org This intermediate is then oxidized, for example with carbon tetrachloride (CCl4), to generate a reactive phosphonochloridate. acs.org This activation is performed in the presence of a nucleophile (such as an alcohol or amine) to directly form the desired phosphonate ester or phosphonamidate, minimizing side reactions by avoiding the stoichiometric formation of the chloridate intermediate. acs.org The oxidation of H-phosphonate esters to their corresponding phosphorus(V) derivatives is a synthetically important transformation that can be achieved with various oxidizing agents, including iodine in a pyridine-water mixture. psu.edursc.org

Reactions Involving Phosphorus Trihalides and Related Reagents

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and the most widely used method for forming C-P bonds to synthesize phosphonates. wikipedia.orgnih.gov The reaction involves the treatment of a trialkyl phosphite, a derivative of phosphorus trihalide, with an alkyl halide. wikipedia.org For the synthesis of precursors to (this compound, this involves the reaction of 2-chlorobenzyl chloride with a trialkyl phosphite, such as trimethyl phosphite or triethyl phosphite. nih.govnih.gov

The mechanism starts with the SN2 attack of the nucleophilic phosphorus atom of the phosphite on the electrophilic benzylic carbon of 2-chlorobenzyl chloride. wikipedia.org This forms a quasi-phosphonium salt intermediate. okstate.edu In the subsequent step, a halide ion, typically displaced from the phosphonium intermediate, attacks one of the alkyl groups of the phosphite, cleaving the C-O bond and yielding the final dialkyl (2-chlorobenzyl)phosphonate product and a new, often volatile, alkyl halide. wikipedia.orgnih.gov The reaction generally requires elevated temperatures (commonly 120-160 °C) to drive the dealkylation of the phosphonium salt. wikipedia.org

Table 1: Michaelis-Arbuzov Reaction Parameters for Benzylphosphonate Synthesis

Reactant 1 Reactant 2 Conditions Product Reference
2-Chlorobenzyl chloride Trimethyl phosphite Heat to 95-150°C, 25-80h Dimethyl (2-chlorobenzyl)phosphonate researchgate.net
Benzylic alcohols Triethyl phosphite ZnI2, Toluene (B28343), ~80°C Diethyl benzylphosphonates nih.gov

Direct Methods utilizing Phosphorous Acid (H3PO3)

Direct methods for synthesizing phosphonic acids involve the simultaneous formation of the C-P bond and the phosphonic acid moiety, primarily using phosphorous acid (H3PO3) as the phosphorus source. beilstein-journals.org These methods are attractive for their atom economy but can present challenges in product purification due to the high polarity of the resulting phosphonic acids. beilstein-journals.org

While the direct reaction of benzyl halides with phosphorous acid to form benzylphosphonic acid is not the most common route, related transformations highlight its potential. For instance, phosphorous acid, in combination with iodine, can be used for the dehalogenation of benzyl halides. nih.govresearchgate.net In the absence of iodine, H3PO3 can mediate the electrophilic substitution reaction between benzyl halides and electron-rich arenes. nih.govresearchgate.net This reactivity suggests that under specific conditions, the C-P bond formation might be achievable. A proposed mechanism involves the cleavage of the carbon-halogen bond by H3PO3 to generate a carbocation intermediate, which could then be attacked by a phosphorus-containing species. nih.gov

Conversion of Phosphonate Esters to Phosphonic Acids

The final step in the synthesis of (this compound is the deprotection or hydrolysis of its corresponding dialkyl phosphonate ester precursor. Two principal methods are widely employed: harsh acidic hydrolysis and the milder McKenna reaction. beilstein-journals.org

Acidic Hydrolysis Procedures (e.g., Hydrochloric Acid)

The most common and straightforward method for converting dialkyl phosphonates to phosphonic acids is hydrolysis under strong acidic conditions. beilstein-journals.org This typically involves refluxing the phosphonate ester, such as diethyl (2-chlorobenzyl)phosphonate, with a concentrated aqueous solution of a strong acid like hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.gov

Table 2: Kinetic Data for Acidic Hydrolysis of Substituted Benzylphosphonates

Substrate (Dimethyl Ester) Conditions Completion Time (h) k1 (h⁻¹) k2 (h⁻¹) Reference
α-Hydroxybenzylphosphonate 3 eq. HCl, Reflux 6.5 2.64 0.60 nih.gov
4-Nitro-α-hydroxybenzylphosphonate 3 eq. HCl, Reflux 2.5 - - nih.gov

McKenna's Reaction (Bromotrimethylsilane/Methanolysis)

The McKenna reaction provides a mild and highly efficient alternative to acidic hydrolysis for the dealkylation of phosphonate esters. nih.govresearchgate.net This method is particularly valuable for substrates that cannot tolerate the harsh conditions of strong acid reflux. nih.gov The procedure involves two distinct steps. nih.govdoaj.org

First, the dialkyl phosphonate is treated with bromotrimethylsilane (B50905) (BTMS). nih.govresearchgate.net The BTMS reacts with the ester, transforming it into a bis(trimethylsilyl) phosphonate intermediate through an oxophilic substitution mechanism. beilstein-journals.org This step is essentially a transesterification. The second step is the solvolysis of the silylated intermediate. nih.gov Simply adding methanol (B129727) or water cleaves the labile silicon-oxygen bonds, yielding the final phosphonic acid and trimethylsilyl methyl ether or silanol (B1196071) as byproducts. researchgate.net The reaction is often quantitative and proceeds at room temperature, making it one of the most robust and preferred methods for preparing phosphonic acids from their esters under mild conditions. beilstein-journals.orgnih.gov

Table 3: Comparison of Hydrolysis Methods

Feature Acidic Hydrolysis (HCl) McKenna's Reaction (BTMS)
Reagents Concentrated Hydrochloric Acid, Water Bromotrimethylsilane (BTMS), then Methanol/Water
Conditions High temperature (reflux) Mild (often room temperature)
Reaction Time Hours Can be rapid, often run overnight
Mechanism SN2-type nucleophilic attack by water Silyldealkylation followed by solvolysis
Compatibility Limited by substrate sensitivity to strong acid Broad, suitable for sensitive molecules

| Reference | nih.gov, nih.gov | beilstein-journals.org, nih.gov, researchgate.net |

Catalytic Hydrogenolysis of Dibenzyl Phosphonates

The deprotection of phosphonate esters is a critical step in the synthesis of phosphonic acids. Catalytic hydrogenolysis offers a mild and efficient alternative to harsh acidic or basic hydrolysis methods, particularly for substrates containing sensitive functional groups. The use of dibenzyl phosphonates as precursors is advantageous because the benzyl groups can be selectively cleaved under neutral conditions, liberating the phosphonic acid. beilstein-journals.org

The general transformation involves the reaction of a dibenzyl phosphonate with hydrogen gas in the presence of a metal catalyst. The most commonly employed catalyst for this debenzylation is palladium on charcoal (Pd/C). beilstein-journals.org The reaction proceeds by the cleavage of the carbon-oxygen bond of the benzyl ester, yielding the free phosphonic acid and toluene as a byproduct.

The synthesis of the required dibenzyl phosphonate precursors can be readily achieved through methods like the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide, or through palladium(0)-catalyzed cross-coupling reactions of H-phosphonate diesters with benzyl halides. researchgate.netrsc.org For instance, dibenzyl phosphonates are easily synthesized using dibenzyl or tribenzyl phosphite. beilstein-journals.org

Key features of this methodology include:

Mild Conditions: The reaction avoids the use of strong acids or bases, which could degrade sensitive molecules. beilstein-journals.org

High Yields: The conversion to the corresponding phosphonic acid is often clean and high-yielding.

Selectivity: It is possible to selectively cleave a benzyl group in the presence of other alkyl esters, allowing for the synthesis of monoalkyl phosphonates from monoalkyl-monobenzyl phosphonates. beilstein-journals.org

While this method is widely applicable, the specific conditions such as solvent, temperature, and hydrogen pressure may be optimized for a particular substrate.

CatalystSubstrateSolventKey FeaturesReference
Palladium on charcoal (Pd/C)Dibenzyl phosphonatesEthanol, Methanol, Ethyl acetateMost common and widely used method for debenzylation of phosphonates. beilstein-journals.org
Adam's catalyst (PtO₂)Diphenyl phosphonatesNot specifiedCan be used for the deprotection of diphenyl phosphonates under hydrogen. beilstein-journals.org

Other Dealkylation Approaches (e.g., Boron Reagents)

Beyond catalytic hydrogenolysis, several other reagents are effective for the dealkylation of phosphonate esters to yield phosphonic acids, often under mild conditions that preserve the integrity of the target molecule. These methods are particularly useful when hydrogenolysis is not feasible due to the presence of other reducible functional groups.

Boron Reagents:

Boron tribromide (BBr₃) is a highly effective reagent for the clean and quantitative conversion of a wide range of dialkyl phosphonates—including dimethyl, diethyl, and diisopropyl esters—into their corresponding phosphonic acids. researchgate.net The reaction typically proceeds by adding BBr₃ to a solution of the phosphonate ester in an aprotic solvent at low temperature, followed by warming. The dealkylation occurs via the formation of an intermediate that is subsequently hydrolyzed (e.g., with methanol) to give the final phosphonic acid. researchgate.net

A significant advantage of using boron tribromide is its compatibility with various functionalities within the phosphonate's organic group, which might be sensitive to harsher dealkylation conditions. researchgate.net The process is carried out under mild and non-aqueous conditions, which is beneficial for delicate substrates. researchgate.net

Silyl (B83357) Halide Reagents:

Trialkylsilyl halides, such as trimethylbromosilane (TMSBr) and trimethylchlorosilane (TMSCl), are powerful reagents for the dealkylation of phosphonate esters. google.comnih.gov These reagents selectively cleave the P-O-alkyl bond to form a bis(trimethylsilyl) phosphonate intermediate. This intermediate is highly susceptible to hydrolysis and is readily converted to the phosphonic acid upon treatment with water or an alcohol like methanol. google.com

Trimethylbromosilane (TMSBr): This is a highly reactive and chemoselective reagent for this transformation. google.com

Trimethylchlorosilane (TMSCl): While less reactive than TMSBr, TMSCl can effectively dealkylate phosphonate esters at elevated temperatures in a sealed vessel. nih.govresearchgate.net This method is tolerated by a variety of functional groups and can provide high conversion rates. nih.gov The use of a solvent like chlorobenzene (B131634) can facilitate the reaction. google.com

These silyl halide-based methods circumvent the need for strongly acidic conditions, providing a milder pathway to phosphonic acids. google.com

ReagentTypical SubstratesReaction ConditionsKey AdvantagesReference
Boron tribromide (BBr₃)Dimethyl, Diethyl, Diisopropyl, Ditertiobutyl phosphonatesAprotic solvent (e.g., Toluene), -30 °C to 70 °C, followed by methanolysis.Clean, quantitative conversion; compatible with various functional groups; mild, non-aqueous conditions. researchgate.net
Trimethylbromosilane (TMSBr)Dialkyl phosphonatesFormation of silyl esters, followed by hydrolysis (water or alcohol).High reactivity and chemoselectivity; mild conditions. google.com
Trimethylchlorosilane (TMSCl)Dimethyl, Diethyl, Diisopropyl phosphonatesElevated temperature (90-140 °C) in a sealed vessel, often with a solvent, followed by hydrolysis.Milder than strong acids; tolerated by many functional groups; reagent is less expensive than TMSBr. google.comnih.gov

Derivatization and Functionalization Strategies of 2 Chlorobenzyl Phosphonic Acid

Synthesis of Substituted (2-Chlorobenzyl)phosphonic Acid Analogues

The synthesis of substituted analogues of (this compound primarily involves modifications to the benzyl (B1604629) ring, allowing for the introduction of various functional groups. A common and effective method for creating these analogues is through the Michaelis-Arbuzov reaction. This reaction typically involves the reaction of a substituted 2-chlorobenzyl halide with a trialkyl phosphite (B83602) to form the corresponding dialkyl (2-chlorobenzyl)phosphonate ester. Subsequent hydrolysis of the ester yields the desired substituted (this compound.

The versatility of this approach lies in the wide availability of substituted benzyl halides. By starting with different ortho-chlorobenzyl chlorides or bromides that bear additional substituents on the phenyl ring, a diverse library of analogues can be generated. For instance, electron-donating or electron-withdrawing groups can be introduced to modulate the electronic properties of the molecule.

A general synthetic scheme is presented below:

Scheme 1: General Synthesis of Substituted (this compound Analogues via the Michaelis-Arbuzov Reaction

Generated code

The reaction conditions for the Michaelis-Arbuzov reaction can be optimized, for example, by using a catalytic system such as KI/K2CO3 in a benign solvent like PEG-400 at room temperature to achieve excellent selectivity and yield. frontiersin.org

Starting Material (Substituted 2-chlorobenzyl halide)ReagentProduct (Substituted (this compound analogue)
2-Chloro-3-methylbenzyl chlorideTriethyl phosphite(2-Chloro-3-methylbenzyl)phosphonic acid
2-Chloro-4-nitrobenzyl bromideTrimethyl phosphite(2-Chloro-4-nitrobenzyl)phosphonic acid
2,4-Dichlorobenzyl chlorideTriethyl phosphite(2,4-Dichlorobenzyl)phosphonic acid
2-Chloro-5-fluorobenzyl chlorideTrimethyl phosphite(2-Chloro-5-fluorobenzyl)phosphonic acid

Modification of the Phosphonic Acid Moiety

The phosphonic acid group of (this compound is a key site for functionalization, allowing for the formation of various derivatives such as esters and acid chlorides. These modifications can alter the compound's solubility, reactivity, and ability to coordinate with metal ions.

Esterification:

Phosphonic acids can be readily converted to their corresponding phosphonate (B1237965) esters. A variety of methods can be employed for this transformation. For example, the reaction of (this compound with triethyl orthoacetate at elevated temperatures can yield the corresponding diethyl (2-chlorobenzyl)phosphonate. nih.gov This method is efficient and avoids the use of harsh acidic or basic conditions that could affect other functional groups on the molecule.

Table 1: Esterification of (this compound

ReagentConditionsProduct
Triethyl orthoacetate90 °C, overnightDiethyl (2-chlorobenzyl)phosphonate
Methanol (B129727), H+ catalystRefluxDimethyl (2-chlorobenzyl)phosphonate
Ethanol, DCCRoom TemperatureDiethyl (2-chlorobenzyl)phosphonate

Conversion to Phosphonic Dichloride:

The hydroxyl groups of the phosphonic acid can be replaced with chlorine atoms to form (2-chlorobenzyl)phosphonic dichloride. This highly reactive intermediate can then be used to synthesize a variety of other derivatives, such as amides and mixed esters. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. stackexchange.com The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The presence of a base like pyridine (B92270) can be used to scavenge the acidic byproducts. stackexchange.com

Table 2: Chlorination of (this compound

Chlorinating AgentConditionsProduct
Thionyl chloride (SOCl₂)Reflux, anhydrous(2-Chlorobenzyl)phosphonic dichloride
Phosphorus pentachloride (PCl₅)Anhydrous solvent(2-Chlorobenzyl)phosphonic dichloride
Oxalyl chlorideAnhydrous solvent, catalyst(2-Chlorobenzyl)phosphonic dichloride

Formation of Organophosphorus Ligands based on the (this compound Scaffold

The phosphonic acid group is an excellent anchoring group for binding to metal oxide surfaces and can also act as a chelating agent for various metal ions. nih.gov This property makes (this compound an attractive building block for the synthesis of novel organophosphorus ligands. These ligands can find applications in areas such as catalysis, materials science, and analytical chemistry.

A common strategy for creating such ligands involves introducing a chelating moiety onto the (this compound scaffold. This can be achieved by functionalizing the benzyl ring. For example, a bipyridine unit, a well-known chelating group, could be attached to the phenyl ring of (this compound through standard organic reactions.

While direct examples starting from (this compound are not prevalent in the literature, the synthesis of phosphonic acid-derivatized bipyridine ligands demonstrates the feasibility of this approach. For instance, 4,4'-bis(diethylphosphonomethyl)-2,2'-bipyridine can be synthesized and subsequently hydrolyzed to the corresponding phosphonic acid. nih.gov This resulting ligand can then form stable complexes with metal ions like ruthenium. nih.gov

A hypothetical synthetic route to a bipyridine-functionalized ligand based on the (this compound scaffold could involve the following steps:

Functionalization of the Benzyl Ring: Introduction of a reactive group (e.g., a bromo or iodo substituent) onto the phenyl ring of a (2-chlorobenzyl)phosphonate ester.

Coupling Reaction: A Suzuki or Stille coupling reaction to attach a bipyridine derivative to the functionalized benzyl ring.

Hydrolysis: Removal of the phosphonate ester protecting groups to yield the final phosphonic acid ligand.

This approach allows for the combination of the strong surface-binding properties of the phosphonic acid group with the versatile coordination chemistry of the bipyridine moiety.

Mechanistic Investigations of Reactions Involving 2 Chlorobenzyl Phosphonic Acid

Elucidation of Hydrolysis Mechanisms for Phosphonate (B1237965) Precursors

The final step in many syntheses of (2-Chlorobenzyl)phosphonic acid is the hydrolysis of its corresponding dialkyl or diaryl phosphonate esters. wikipedia.org This transformation, while common, involves nuanced mechanistic pathways that are dependent on the reaction conditions and the nature of the ester's alkyl or aryl groups. nih.govnih.gov

Investigations into the hydrolysis of phosphonate esters suggest two primary competing mechanisms, analogous to SN1 and SN2 reactions. nih.govnih.gov

AAl1 Mechanism : This pathway involves a unimolecular dissociation where the protonated ester loses a carbocation, which is later captured by a nucleophile. This route is favored when the alkyl group of the ester can form a stable carbocation. nih.govnih.gov Given the resonance stability of the benzyl (B1604629) carbocation, precursors like dibenzyl (2-chlorobenzyl)phosphonate are expected to favor this SN1-like mechanism.

AAc2 Mechanism : This is a bimolecular pathway where a water molecule acts as a nucleophile, attacking the phosphorus center and leading to P-O bond cleavage. nih.gov This route is more common for esters with less stable alkyl groups (e.g., methyl). nih.gov

The hydrolysis process begins with the protonation of the phosphoryl oxygen (P=O), which enhances the electrophilicity of the phosphorus atom and the adjacent carbon atoms of the ester groups. nih.govbeilstein-journals.org For dialkyl phosphonates, the subsequent steps are dictated by the stability of the potential carbocation and the steric hindrance around the electrophilic carbon. nih.gov

An alternative to harsh acid hydrolysis is the McKenna method, which utilizes bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis or hydrolysis. nih.govbeilstein-journals.org The mechanism involves an initial oxophilic substitution on the silicon atom, generating a silylated intermediate. beilstein-journals.org This intermediate then undergoes dealkylation, in a process similar to the Arbuzov reaction, to produce a disilylated phosphonate, which is readily hydrolyzed to the phosphonic acid. nih.govbeilstein-journals.org This method is often preferred for substrates that are sensitive to strong acidic conditions. beilstein-journals.org

MethodReagentsTypical ConditionsMechanistic FeatureCitation
Acid Hydrolysis Concentrated HCl in waterReflux, 1-12 hoursTwo-step consecutive reaction (AAl1 or AAc2 pathway). nih.govnih.govbeilstein-journals.org
McKenna Method 1. Bromotrimethylsilane (TMSBr) 2. Methanol (B129727) or WaterRoom temperature or mild heatingForms a disilylated intermediate, avoids strong acid. nih.govbeilstein-journals.org
Hydrogenolysis H₂, Palladium catalystVariesSpecific for benzyl phosphonates, cleaves the benzyl-oxygen bond. beilstein-journals.org

This table provides a summary of common hydrolysis methods for phosphonate esters.

Understanding Reaction Pathways in C-P Bond Formation

The creation of the robust carbon-phosphorus (C-P) bond is the cornerstone of synthesizing phosphonates. taylorfrancis.com The two most established and widely utilized methods for forming the benzyl-phosphorus bond in precursors to (this compound are the Michaelis-Arbuzov and Michaelis-Becker reactions. nih.govfrontiersin.org

The Michaelis-Arbuzov reaction is a thermally induced process that converts a trialkyl phosphite (B83602) into a dialkyl phosphonate. organic-chemistry.orgwikipedia.org In the context of synthesizing a precursor like diethyl (2-chlorobenzyl)phosphonate, the reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on 2-chlorobenzyl chloride. wikipedia.org

The mechanism proceeds in two distinct steps:

SN2 Attack : The trivalent phosphorus atom of the phosphite acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of 2-chlorobenzyl chloride. This displaces the chloride ion and forms a quasi-phosphonium salt intermediate. wikipedia.orgresearchgate.net

Dealkylation : The displaced chloride ion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the phosphonium (B103445) salt's alkoxy groups. This results in the cleavage of a C-O bond, yielding the final dialkyl (2-chlorobenzyl)phosphonate and an alkyl halide as a byproduct. wikipedia.orgresearchgate.net

High reaction temperatures, often between 120°C and 160°C, are typically required, especially for less reactive halides. wikipedia.orggoogle.com

The Michaelis-Becker reaction offers an alternative pathway. wikipedia.org This reaction involves the deprotonation of a dialkyl phosphite (also known as a dialkyl hydrogen phosphonate) using a strong base, followed by the nucleophilic substitution of an alkyl halide by the resulting phosphite anion. wikipedia.orgresearchgate.net For the synthesis of (this compound precursors, a dialkyl phosphite like diethyl phosphite is treated with a base (e.g., sodium hydroxide) to generate the sodium diethyl phosphite salt. wikipedia.orgresearchgate.net This potent phosphorus-centered nucleophile then displaces the chloride from 2-chlorobenzyl chloride in an SN2 reaction to form the C-P bond. sustech.edu.cn While effective, the yields of the Michaelis-Becker reaction can sometimes be lower than those achieved with the Michaelis-Arbuzov method. wikipedia.org

ReactionPhosphorus ReagentHalide ReagentKey IntermediateTypical ConditionsCitation
Michaelis-Arbuzov Trialkyl Phosphite (e.g., P(OEt)₃)2-Chlorobenzyl chloridePhosphonium saltHigh temperature (120-160°C), thermal initiation. organic-chemistry.orgwikipedia.org
Michaelis-Becker Dialkyl Phosphite (e.g., HP(O)(OEt)₂) + Base2-Chlorobenzyl chloridePhosphite anionBase-mediated, often in a two-phase system. wikipedia.orgresearchgate.net

This table compares the key aspects of the Michaelis-Arbuzov and Michaelis-Becker reactions for benzylphosphonate synthesis.

Studies on Ligand Exchange Mechanisms on Surfaces

The phosphonic acid functional group is a powerful anchoring moiety, enabling strong adsorption onto a variety of surfaces, particularly metal oxides. researchgate.netacs.org Mechanistic studies of this interaction are critical for applications in surface modification, nanoparticle stabilization, and the development of hybrid materials.

Phosphonic acids, including (this compound, typically bind to metal oxide surfaces like titanium dioxide (TiO₂) and iron oxide (Fe₃O₄) through a process involving deprotonation of the acidic P-OH groups and subsequent coordination of the phosphonate oxygens to metal sites on the surface. researchgate.netresearchgate.net This can result in several binding modes, including monodentate, bidentate, and tridentate coordination, leading to a robustly attached monolayer. researchgate.net

The binding strength of phosphonic acids is significantly greater than that of other common ligands, such as carboxylic acids. acs.orgnih.gov This difference in affinity drives ligand exchange reactions on surfaces. It has been demonstrated that phosphonic acids can quantitatively displace pre-adsorbed carboxylate ligands (e.g., oleic acid) from nanocrystal surfaces. acs.orgnih.gov This establishes a clear hierarchy of binding affinity in nonpolar solvents: phosphonic acid > carboxylic acid > catechol . acs.orgnih.gov

Interestingly, while phosphonate ligands bind tightly and are not easily removed by simple washing, they can be effectively exchanged by other phosphonic acids in solution. researchgate.net This indicates a dynamic equilibrium at the surface, where ligands can adsorb and desorb, allowing for the composition of the surface monolayer to be modified by controlling the solution-phase concentration of competing ligands. researchgate.netnih.gov

The kinetics of the adsorption process are highly dependent on the condition of the substrate surface. Studies on aluminum oxide have shown that the density of surface hydroxyl groups plays a critical role. nih.gov A surface rich in hydroxyl groups, which can be achieved through treatments like a water plasma, significantly accelerates the adsorption kinetics of phosphonic acids, with monolayer formation occurring in less than a minute. nih.gov Conversely, a surface with a lower density of hydroxyl groups exhibits much slower adsorption kinetics. nih.gov

Ligand HeadgroupBinding Affinity on Metal OxidesExchange BehaviorCitation
Phosphonic Acid StrongCan displace carboxylates; can be exchanged by other phosphonic acids. researchgate.netacs.orgnih.gov
Monoalkyl Phosphinic Acid IntermediateDisplaces carboxylates; is displaced by phosphonates. chemrxiv.org
Carboxylic Acid WeakerIs displaced by phosphonic and phosphinic acids. acs.orgnih.gov
Catechol Weak (in nonpolar solvents)Can only exchange a small fraction of other ligands. acs.orgnih.gov

This table summarizes the relative binding affinities and exchange characteristics of different ligands on metal oxide surfaces.

Coordination Chemistry and Metal Complexes of 2 Chlorobenzyl Phosphonic Acid

Design and Synthesis of Metal-Phosphonate Frameworks

The design and synthesis of metal-phosphonate frameworks, a subclass of metal-organic frameworks (MOFs), involve the reaction of a phosphonic acid ligand, such as (2-Chlorobenzyl)phosphonic acid, with a metal salt under various conditions. nih.gov These frameworks are crystalline materials constructed from metal ions or clusters linked together by phosphonate (B1237965) groups. researchgate.net The synthesis methods typically employed include hydrothermal or solvothermal techniques, where the reaction is carried out in water or an organic solvent at elevated temperatures and pressures. researchgate.net Mechanochemical methods, which involve grinding the reactants together, sometimes with a small amount of liquid, are also utilized as a more sustainable approach to synthesizing these frameworks. chemrxiv.org

The structure of the resulting framework is influenced by several factors, including the nature of the metal ion, the reaction temperature, the solvent, and the pH of the reaction mixture. For instance, the coordination number and preferred geometry of the metal ion play a crucial role in determining the dimensionality and topology of the final architecture. The flexibility of the phosphonate group, combined with the steric bulk and electronic properties of the 2-chlorobenzyl substituent, dictates how the ligands will arrange themselves around the metal centers, leading to the formation of one-, two-, or three-dimensional networks. chemrxiv.org While specific studies on (this compound are limited, research on related phosphonic acids demonstrates the formation of diverse architectures, from simple coordination polymers to complex 3D frameworks with porous structures. researchgate.net

Investigation of Coordination Modes of the Phosphonic Acid Group

The phosphonic acid group (-PO(OH)₂) is a key player in the formation of metal-phosphonate frameworks due to its versatile coordination behavior. It can be deprotonated once to form R-PO₃H⁻ or twice to form R-PO₃²⁻, allowing it to act as a multidentate ligand. beilstein-journals.org The three oxygen atoms of the phosphonate group can bind to one or more metal centers in various ways, leading to a rich structural chemistry. researchgate.net

Common coordination modes of the phosphonate group include monodentate, bidentate (chelating or bridging), and tridentate (bridging) fashions. The specific coordination mode adopted depends on factors such as the pH of the synthesis medium, the metal-to-ligand ratio, and the nature of the metal ion. rsc.org The denticity of the phosphonate ligand can range from simply bridging two metal centers to more complex arrangements involving multiple metal ions. This versatility allows for the construction of a wide array of network topologies. researchgate.net Although crystal structures of metal complexes specifically with (this compound are not widely reported, the fundamental coordination chemistry is expected to be similar to other organophosphonic acids.

Table 1: Common Coordination Modes of Phosphonate Ligands

Coordination ModeDescription
MonodentateOne phosphonate oxygen atom binds to a single metal center.
Bidentate ChelatingTwo phosphonate oxygen atoms bind to the same metal center.
Bidentate BridgingTwo phosphonate oxygen atoms bind to two different metal centers.
Tridentate BridgingThree phosphonate oxygen atoms bind to two or three different metal centers.
Higher DenticityInvolving bridging across multiple metal centers, leading to complex networks.

This table illustrates the general coordination modes observed for phosphonic acids in metal complexes.

Formation of Supramolecular Assemblies

Beyond the formation of covalent coordination networks, (this compound can participate in the formation of supramolecular assemblies through non-covalent interactions. These interactions include hydrogen bonding and, in the case of aromatic-containing phosphonates, π-π stacking. The phosphonic acid group is a strong hydrogen bond donor and acceptor, enabling the formation of robust hydrogen-bonded networks between the phosphonate ligands themselves or with solvent molecules. researchgate.net

A notable example of supramolecular assembly involving a closely related compound, benzylphosphonate, is its binding within the cavity of copper-based nanojars. nih.gov These nanojars are large, discrete coordination complexes that can encapsulate guest molecules. Studies have shown that benzylphosphonate anions can be captured within these nanojars, held in place by a multitude of hydrogen bonds. nih.gov This demonstrates the potential for (this compound to form host-guest type supramolecular assemblies. The 2-chloro substituent on the benzyl (B1604629) ring could further influence these interactions through steric hindrance or by participating in halogen bonding. The formation of such assemblies is a testament to the intricate interplay of coordination bonds and weaker intermolecular forces in the chemistry of phosphonic acids. nih.govnih.gov

Applications in Materials Science and Surface Chemistry

Development of Organic Coatings for Corrosion Protection

The phosphonic acid group is a highly effective anchor for attaching organic molecules to metal and metal oxide surfaces, forming a strong M-O-P chemical bond. This characteristic is leveraged in the development of organic coatings for corrosion protection. While research may not always specify (2-Chlorobenzyl)phosphonic acid, the principles governing the use of phosphonic acids are broadly applicable. These molecules can self-assemble into dense, well-ordered monolayers on surfaces like aluminum, providing a barrier that hinders the ingress of corrosive agents.

The formation of these self-assembled monolayers (SAMs) can significantly enhance the corrosion resistance of the underlying metal. The organic part of the molecule, in this case, the 2-chlorobenzyl group, can be tailored to impart additional protective properties, such as hydrophobicity, further repelling aqueous corrosive media. Research has shown that functional phosphonic acids can act as a stable barrier against aqueous environments. rsc.org

Furthermore, phosphonic acids are utilized as adhesion promoters between the metal substrate and a subsequent organic coating, such as polyurethane or acrylic paints. rsc.org This improved adhesion is critical for the long-term durability and performance of the protective coating system. The phosphonic acid layer creates a more stable and robust interface, preventing delamination of the coating, which is a common failure mechanism that exposes the metal to the corrosive environment.

Role as Linkers in Hybrid Materials and Multicomponent Systems

The ability of the phosphonic acid group to bind strongly to metal ions and metal oxide surfaces makes it an excellent linker for the construction of organic-inorganic hybrid materials and multicomponent systems. nih.gov These materials combine the properties of both organic and inorganic components, leading to novel functionalities. (this compound can act as a molecular bridge, connecting inorganic building blocks (like metal oxide nanoparticles or layers) with an organic matrix.

In these hybrid systems, the phosphonic acid serves as a stable covalent linkage, ensuring the integrity and stability of the resulting material. Metal phosphonates are a class of hybrid materials synthesized from metal ions and organophosphonic acids, which can be designed to have a range of structures from dense layers to porous frameworks. sci-hub.st The organic component, the 2-chlorobenzyl group, can influence the properties of the hybrid material, for instance, by affecting the spacing between inorganic components or by introducing specific electronic or steric properties.

The applications for such hybrid materials are diverse, spanning areas such as catalysis, separation, and sensor technology. The precise control over the interface between the organic and inorganic phases, facilitated by linkers like (this compound, is key to tailoring the macroscopic properties of these advanced materials.

Applications in Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells (DSSCs), a photosensitive dye is anchored to the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The anchoring group plays a critical role in the efficiency and stability of the solar cell by ensuring strong electronic coupling between the dye and the semiconductor for efficient electron injection.

The phosphonic acid group has been extensively investigated as a robust anchoring group for organic dyes in DSSCs. nih.govcityu.edu.hk It forms a strong, thermally stable bond with the TiO₂ surface. Compared to the more commonly used carboxylic acid anchor, the phosphonic acid group can offer advantages in terms of binding strength and long-term stability.

Utility in Memristor Devices and Flexible Electronics

The field of flexible electronics and neuromorphic computing relies on the development of novel materials for components like organic field-effect transistors (OFETs) and memristors. Phosphonic acids are emerging as key materials in this domain due to their ability to form high-quality self-assembled monolayers (SAMs) on metal oxide surfaces, which are integral parts of these devices. rsc.orgresearchgate.net

These SAMs can function as ultrathin dielectric layers, interface modification layers, or even as the semiconductor itself. rsc.orgresearchgate.net The use of phosphonic acid-based SAMs has been shown to enable low-voltage operation of OFETs on both rigid and flexible substrates, which is a critical requirement for portable and low-power electronics. rsc.org The phosphonic acid anchor provides a more stable and reliable interface with the metal oxide compared to other anchoring groups, which is crucial for the reproducible performance of these devices. nih.gov

While direct research on (this compound in memristors may be limited, the fundamental properties of phosphonic acids are highly relevant. Memristors often consist of a switching layer sandwiched between two electrodes, and organic materials are being explored for this switching layer. researchgate.netnih.gov The ability of phosphonic acids to form well-defined, stable monolayers on electrode materials (which are often metal oxides) suggests their potential utility in constructing the precise and stable interfaces required in memristor devices. The organic component of the molecule would influence the resistive switching characteristics of the device. The development of flexible memristors, which can be integrated into wearable and implantable technologies, also benefits from the robust and stable nature of the phosphonic acid linkage on flexible substrates. cityu.edu.hk

Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Studies (e.g., ¹H, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of (2-Chlorobenzyl)phosphonic acid and studying its interactions in solution. weebly.com ¹H and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and chemical environment of protons in the molecule. For (this compound, the spectrum would exhibit characteristic signals for the aromatic protons on the chlorobenzyl group and the methylene (B1212753) (CH₂) protons adjacent to the phosphorus atom. The aromatic protons would typically appear as a complex multiplet in the downfield region (around 7.2-7.5 ppm), with their splitting pattern influenced by the chlorine substituent. The methylene protons would show a doublet due to coupling with the phosphorus-31 nucleus (²JH-P coupling), a key feature confirming the benzylphosphonate structure. The chemical shift of these methylene protons would be distinct from that of a simple benzyl (B1604629) chloride. chemicalbook.com The acidic protons of the phosphonic acid group (P-OH) are often broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is a highly effective technique for characterization. wikipedia.org (this compound would show a single resonance in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift of this peak is indicative of the pentavalent phosphonate (B1237965) group. science-and-fun.de Phosphonic acids typically resonate in a specific region of the ³¹P NMR spectrum, generally between 0 and 25 ppm relative to the standard, 85% phosphoric acid. science-and-fun.deresearchgate.net Changes in the ³¹P chemical shift upon interaction with other molecules or surfaces can provide valuable insights into binding events. For instance, coordination to a metal center or adsorption onto a nanoparticle surface would alter the electronic environment of the phosphorus nucleus, resulting in a noticeable shift in its resonance frequency. elsevierpure.com

The following table summarizes the expected NMR data for (this compound based on typical values for similar structures.

NucleusGroupExpected Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constant (J, Hz)
¹H Aromatic C-H~7.2 - 7.5Multiplet (m)-
¹H CH₂-P~3.1 - 3.4Doublet (d)²JH-P ≈ 22 Hz
¹H P-OHVariable, broadSinglet (s)-
³¹P C-P(=O)(OH)₂~15 - 25Singlet (proton-decoupled)-

X-ray Diffraction (XRD) for Solid-State Structure Determination (for relevant derivatives/complexes)

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining suitable single crystals of (this compound itself may be challenging, XRD is invaluable for characterizing its salts, esters, or coordination complexes.

Structural elucidation through XRD provides detailed information on:

Bond Lengths and Angles: Precise measurements of the P-C, P=O, and P-O bond lengths, as well as the bond angles around the tetrahedral phosphorus center, can confirm the covalent structure. nih.govbeilstein-journals.org

Conformation: The technique reveals the preferred conformation of the molecule in the crystal lattice, including the torsion angles describing the orientation of the chlorobenzyl group relative to the phosphonate moiety.

Intermolecular Interactions: XRD analysis identifies and quantifies non-covalent interactions, such as hydrogen bonding between the phosphonic acid groups, which dictate the crystal packing. Phosphonic acids are known to form extensive hydrogen-bond networks, often leading to layered or three-dimensional structures. researchgate.net

Coordination Geometry: For metal complexes of (this compound, XRD determines the coordination number and geometry of the metal ion, as well as the binding mode of the phosphonate ligand (e.g., monodentate, bidentate, bridging).

The data obtained from XRD are critical for understanding the structure-property relationships of materials derived from (this compound.

ParameterInformation Obtained from XRD
Unit Cell Dimensions The size and shape of the repeating crystal unit.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Distances & Angles Confirms the molecular geometry and covalent structure. nih.gov
Hydrogen Bonding Details the packing and supramolecular assembly in the solid state. researchgate.net

Spectroscopic Methods for Investigating Surface Interactions (e.g., IR, Raman, XPS)

When (this compound is used to modify surfaces, spectroscopic techniques are essential to confirm its attachment and understand the nature of the interface.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful for probing the chemical bonds within the molecule and its interaction with a substrate. researchgate.net The IR spectrum of the free acid shows characteristic vibrations for the P=O group (typically ~1250 cm⁻¹), P-O-H stretches, and vibrations of the chlorobenzyl group. researchgate.netnih.gov Upon binding to a metal oxide surface (e.g., TiO₂, Al₂O₃, Fe₂O₃), significant changes in the spectrum are observed:

The sharp P=O band often disappears or broadens significantly.

The broad P-O-H bands diminish or vanish, indicating deprotonation. researchgate.net

New bands appear in the 950-1200 cm⁻¹ region, which are attributed to the vibrations of the deprotonated PO₃ group covalently bonded to the surface (P-O-Metal linkages). researchgate.netuantwerpen.be

Raman spectroscopy provides complementary information and is particularly useful for studying aqueous systems or substrates that have strong IR absorbance. researchgate.netrsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information for the top few nanometers of a material. kratos.comcarleton.edu For a surface modified with (this compound, XPS can confirm the presence of the molecule by detecting signals for Carbon (C 1s), Oxygen (O 1s), Phosphorus (P 2p), and Chlorine (Cl 2p). researchgate.netresearchgate.net High-resolution scans of the P 2p and O 1s regions are particularly insightful. The binding energy of the P 2p peak can distinguish between the phosphonic acid and its deprotonated, surface-bound form. The observation of a P-O-Metal component in the O 1s spectrum provides direct evidence of covalent attachment to an oxide surface. researchgate.netresearchgate.net

The following table outlines the expected XPS binding energies for elements in (this compound adsorbed on a metal oxide surface.

ElementXPS Core LevelExpected Binding Energy (eV)Information Provided
Phosphorus P 2p~133 - 134Confirms presence of phosphonate; shift indicates bonding to surface. researchgate.net
Chlorine Cl 2p~200 - 201Confirms presence of the chlorobenzyl group.
Carbon C 1s~285 (C-C/C-H), ~286 (C-Cl)Confirms presence of the organic backbone.
Oxygen O 1s~531 (P=O), ~532 (P-O-H), ~531 (M-O-P)Distinguishes between different oxygen environments and confirms surface binding.

Electron Microscopy Techniques (e.g., TEM, SEM, AFM) for Material Characterization

When (this compound is used to create or modify materials, such as forming self-assembled monolayers (SAMs) or functionalizing nanoparticles, electron microscopy techniques are vital for visualizing the resulting morphology and topography.

Transmission Electron Microscopy (TEM): TEM is used to image the size, shape, and distribution of nanoparticles. nih.gov If (this compound is used as a capping agent for nanoparticles, TEM can verify that the particles are well-dispersed and have not aggregated, and can measure the thickness of the organic shell, albeit indirectly.

Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and topography of a material over larger areas than TEM. It is useful for examining the uniformity and quality of films or coatings of (this compound derivatives on a substrate. Energy-dispersive X-ray spectroscopy (EDX or EDS), an analytical technique often coupled with SEM, can provide elemental maps of the surface, confirming the distribution of phosphorus and chlorine and thus the homogeneity of the coating. rsc.org

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe technique that can map the surface topography at the nanoscale. It is ideal for characterizing the structure of self-assembled monolayers of (this compound on flat substrates. AFM can measure the thickness of the monolayer, assess its packing density and order, and identify any defects or domains within the film.

These microscopy techniques provide visual confirmation of the effects of using (this compound at the material level, complementing the structural and chemical information obtained from spectroscopic methods.

TechniqueInformation ProvidedApplication Example
TEM Nanoparticle size, shape, dispersion; core-shell structure. nih.govCharacterizing metal oxide nanoparticles functionalized with (this compound.
SEM Surface morphology, topography, film uniformity.Imaging a protective coating derived from (this compound on a metal surface.
AFM Nanoscale topography, monolayer thickness, surface roughness, domain structure.Visualizing a self-assembled monolayer of (this compound on a silicon wafer.

Theoretical and Computational Approaches

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. DFT methods are used to solve the many-electron Schrödinger equation approximately, providing a balance between computational cost and accuracy. nih.gov These calculations can determine the optimized molecular geometry, electron distribution, and predict various reactivity descriptors.

Key electronic properties that can be calculated include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's stability; a smaller gap suggests higher reactivity. jchemlett.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. nih.gov For (2-Chlorobenzyl)phosphonic acid, the acidic protons of the phosphonic group would be regions of high positive potential.

Atomic Charges: Methods like Mulliken or Hirshfeld population analysis assign partial charges to each atom, quantifying the electron distribution and identifying reactive centers. researchgate.net

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from HOMO and LUMO energies to provide a quantitative measure of reactivity.

While specific data for (this compound is sparse, the following table presents illustrative electronic properties calculated for the parent compound, benzylphosphonic acid, which serve as a baseline for understanding the effects of substitution.

Calculated PropertyIllustrative Value (for Benzylphosphonic Acid)Significance
HOMO Energy-7.5 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)6.3 eVIndicates chemical stability and resistance to excitation.
Dipole Moment~3.5 DMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD provides detailed insight into dynamic processes, such as self-assembly, solvent effects, and conformational changes. researchgate.net

For phosphonic acids, MD simulations are particularly valuable for understanding how these molecules organize themselves in solution and at interfaces. For example, simulations can model the formation of self-assembled monolayers (SAMs) on a substrate. rsc.org These simulations can reveal:

Intermolecular Hydrogen Bonding: The phosphonic acid group is a strong hydrogen bond donor and acceptor. MD can map the network of hydrogen bonds between molecules, which dictates their aggregation behavior and the structure of condensed phases.

Solvent Effects: The choice of solvent can dramatically influence how phosphonic acids assemble. MD simulations can compare these effects by modeling the system in different solvent environments (e.g., polar vs. non-polar), showing how solvent molecules compete for hydrogen bonding sites. rsc.org

Conformational Dynamics: The flexibility of the benzyl (B1604629) group and the rotation around the C-P bond can be tracked over time to understand the accessible conformations of (this compound and how they are influenced by neighboring molecules and surfaces.

A typical MD simulation of phosphonic acids on a surface would track the molecules from a random distribution in a solvent to an ordered, self-organized layer, providing a step-by-step view of the assembly mechanism. rsc.org

Modeling of Adsorption and Binding Mechanisms on Surfaces

The ability of phosphonic acids to bind strongly to metal oxide surfaces is one of their most important properties, leading to applications in corrosion inhibition, surface functionalization, and as anchoring groups in electronic devices. acs.orgmdpi.com Computational modeling is essential for understanding the nature of this binding at the atomic level.

Studies on model systems like phenylphosphonic acid or alkylphosphonic acids on surfaces such as alumina (B75360) (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂) have identified several possible binding configurations. acs.orgresearchgate.net The phosphonic acid group can coordinate to the surface metal atoms in different ways:

Monodentate: One P-OH oxygen binds to a surface metal site.

Bidentate: Two P-OH oxygens bind to one or two surface metal sites. This can be either chelating (to the same metal atom) or bridging (to two different metal atoms).

Tridentate: All three oxygen atoms of the phosphonate (B1237965) group (after deprotonation) coordinate with surface metal atoms.

DFT calculations are used to determine the geometry and adsorption energy for each of these binding modes. The most stable configuration is identified by finding the one with the lowest (most negative) adsorption energy. These studies reveal that the specific binding mode and strength depend on factors like the nature of the metal oxide, its crystal face, and the surface hydration level. acs.orgresearchgate.net

The following table presents illustrative calculated adsorption energies for different binding modes of a generic phosphonic acid on a metal oxide surface, demonstrating how theory can distinguish between interaction strengths.

Binding ModeIllustrative Adsorption Energy (kcal/mol)Description
Monodentate (Molecular)-25One P-O-H bond interacts with the surface.
Bidentate (Dissociative)-45Two P-O bonds form with the surface after deprotonation.
Tridentate (Dissociative)-40Three P-O bonds form with the surface after deprotonation.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict and interpret spectroscopic data, providing a powerful link between molecular structure and experimental measurements. nih.gov

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By comparing the calculated vibrational spectrum with an experimental one, researchers can confirm the molecular structure and the presence of specific functional groups. For (this compound, key predicted vibrations would include the P=O stretch, P-O-H bends, C-Cl stretch, and various aromatic C-H and C-C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (e.g., ¹H, ¹³C, ³¹P) is a significant application of quantum chemistry. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to calculate the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Comparing calculated and experimental shifts can help assign complex spectra and confirm structural isomers. For example, calculations could predict the distinct ³¹P chemical shift for (this compound and how it differs from its meta- and para-isomers.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. nih.gov This allows for the prediction of how the chloro-substituent and phosphonic acid group affect the π → π* transitions of the benzene (B151609) ring.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

The synthesis of phosphonic acids has traditionally relied on well-established but often harsh methods, such as the Michaelis-Arbuzov reaction followed by strong acid hydrolysis or the McKenna procedure involving silylated intermediates. nih.govbeilstein-journals.orgnih.gov While effective, these methods can be energy-intensive and may not be suitable for complex molecules with sensitive functional groups. nih.gov Future research is focused on developing more efficient, selective, and environmentally benign synthetic routes to (2-Chlorobenzyl)phosphonic acid and its derivatives.

Promising areas of exploration include palladium-catalyzed cross-coupling reactions, which allow for the direct formation of the carbon-phosphorus bond under milder conditions. mdpi.commdpi.com Multicomponent reactions, such as the Kabachnik-Fields reaction, also offer a streamlined approach to synthesizing aminophosphonates, which could be adapted for this compound. nih.gov The development of these novel pathways is crucial for making (this compound more accessible for a broader range of applications and for aligning its production with the principles of green chemistry.

Table 1: Comparison of Synthetic Pathways for Phosphonic Acids

Method Description Advantages Potential for (this compound
Michaelis-Arbuzov/Hydrolysis Reaction of a trialkyl phosphite (B83602) with an alkyl halide, followed by harsh acidic or silyl-based dealkylation. nih.govnih.gov Well-established, uses available starting materials. Standard route, but can have limitations in yield and purity.
Palladium-Catalyzed Coupling Direct formation of the C-P bond between an aryl halide and a phosphite source using a palladium catalyst. mdpi.commdpi.com Milder reaction conditions, higher functional group tolerance. Highly promising for efficient and selective synthesis.
Multicomponent Reactions One-pot reactions combining multiple starting materials to form the final product. nih.gov Increased efficiency, reduced waste. Potential for creating novel derivatives with added functionality.

Design of Advanced Multifunctional Materials incorporating (this compound

The phosphonic acid moiety is an excellent anchor for binding to metal oxide surfaces and can be readily incorporated into polymeric structures. nih.govrsc.org This makes (this compound a highly attractive building block for the design of advanced multifunctional materials.

Future research will likely focus on incorporating this compound as a monomer or a functionalizing agent in polymers. mdpi.commdpi.com The presence of the chlorobenzyl group can impart specific properties such as flame retardancy, modified hydrophobicity, and altered electronic characteristics to the resulting polymer. researchgate.net For example, phosphonate-containing copolymers are being explored for applications ranging from dental adhesives to fuel cell membranes. rsc.orgresearchgate.net

Another exciting frontier is the use of (this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgscispace.comresearchgate.net The geometry and functional groups of the linker dictate the structure and properties of the MOF. The specific stereochemistry and electronic nature of the 2-chlorobenzyl group could be used to fine-tune the pore size, surface acidity, and selective adsorption properties of the MOF for applications in gas storage, separation, and heterogeneous catalysis. scispace.comnih.gov

Table 2: Potential Multifunctional Materials Incorporating (this compound

Material Type Role of (this compound Potential Applications
Functional Polymers Monomer or side-chain functional group. mdpi.com Flame retardants, specialty coatings, proton exchange membranes for fuel cells. researchgate.net
Metal-Organic Frameworks (MOFs) Organic linker molecule. rsc.orgscispace.com Gas separation and storage, selective catalysis, chemical sensing. nih.gov
Hybrid Inorganic-Organic Materials Surface modifier for metal oxide nanoparticles. unive.it Improving nanoparticle dispersion, creating composite materials with tailored properties.

Investigation of its Role in Green Chemistry Applications

The field of green chemistry emphasizes the development of products and processes that minimize the use and generation of hazardous substances. Research into (this compound is beginning to align with these principles. A key area of investigation is the development of syntheses that utilize water as a solvent or are performed under solvent-free conditions, significantly reducing the environmental impact of chemical production.

Furthermore, there is a growing interest in designing phosphonate-based materials that are biodegradable or can be efficiently recycled. The robust C-P bond makes many organophosphonates persistent in the environment. Future work could explore incorporating cleavable linkages into polymers made with (this compound or developing catalytic systems for its degradation and the recovery of valuable phosphorus, a critical and non-renewable resource.

Development of Sensing and Catalytic Systems

The unique structure of (this compound makes it a candidate for the development of novel sensors and catalysts. The phosphonic acid group can act as a robust anchor to bind the molecule to surfaces like metal oxides or electrodes, while the chlorobenzyl ring can be further functionalized or used as a signaling unit. mdpi.com

In sensing applications, molecules containing phosphonic acid groups are being investigated for the detection of metal ions. mdpi.com By immobilizing (this compound or its derivatives on a surface, it could be possible to create a chemosensor where the binding of a target analyte to the functionalized benzyl (B1604629) ring induces a measurable optical or electronic signal.

In catalysis, the compound could serve as a ligand for a metal catalyst. The entire catalyst-ligand complex could then be anchored to a solid support via the phosphonic acid group. nih.gov This would create a heterogeneous catalyst that is easily separable from the reaction mixture, combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. Research in this area could lead to reusable and more sustainable catalytic processes. scispace.com

Expanding Applications in Nanotechnology and Optoelectronics

Nanotechnology and optoelectronics are rapidly advancing fields where molecular design plays a critical role. Phosphonic acids are widely used as ligands to functionalize the surface of nanoparticles, including semiconductor quantum dots and metal oxides like zirconia and hafnium oxide. unive.itchemrxiv.orgresearchgate.netugent.be

(this compound is a promising candidate for this purpose. Its phosphonic acid headgroup can form a strong, stable bond with the nanoparticle surface, while the chlorobenzyl tail projects outwards. chemrxiv.org This organic shell can improve the solubility and processability of the nanoparticles and prevent them from aggregating. researchgate.net

The electronic properties of the chlorobenzyl group could also influence the optoelectronic behavior of the nanoparticles. For instance, by modifying the surface of quantum dots, it may be possible to tune their photoluminescent properties, which is critical for applications in LEDs, displays, and bio-imaging. mdpi.com Similarly, functionalizing dielectric nanoparticles like HfO2 with such ligands is being explored for the development of next-generation electronic components like memristors. chemrxiv.orgugent.be

Table 3: Nanotechnology and Optoelectronics Applications

Area Application of (this compound Potential Impact
Nanoparticle Functionalization Surface ligand for stabilizing nanoparticles (e.g., CdSe, HfO2, ZrO2). unive.itchemrxiv.orgresearchgate.net Enhanced colloidal stability, improved processability for solution-based device fabrication. ugent.be
Quantum Dot Tuning Modifying the surface chemistry of quantum dots. Altering photoluminescence quantum yield and emission wavelengths for advanced displays and sensors. mdpi.com
Organic Electronics Building block for active layers in devices like OLEDs or memristors. mdpi.comrsc.org Improved electron injection/transport, development of flexible electronics with low operating voltage. researchgate.net

Q & A

Q. What are the standard synthetic routes for (2-Chlorobenzyl)phosphonic acid, and how can reaction yields be optimized?

The compound is typically synthesized via three-component reactions involving benzylamines, diethyl phosphite, and aldehydes. For example, a related derivative, N-(2-Chlorobenzylamino)-2-chlorobenzylphosphonic acid, was synthesized with a 24% yield using this method . To optimize yields, consider:

  • Varying reaction temperatures (e.g., 60–80°C).
  • Adjusting stoichiometric ratios of reactants.
  • Employing catalysts like Lewis acids (e.g., ZnCl₂).
  • Purification via recrystallization or column chromatography.

Q. How is (this compound characterized, and what analytical techniques are essential?

Key characterization methods include:

  • ³¹P-NMR : To confirm phosphonic acid group integration (e.g., δ = 15.26 ppm) .
  • HRMS : For molecular ion validation (e.g., [M−H]⁻ at m/z 344.0022) .
  • ¹H/¹³C-NMR : To resolve substituent effects on the benzyl and chlorophenyl groups.
  • Elemental analysis for purity assessment (>98% as per GLPBIO standards) .

Q. What are the known stability profiles and recommended storage conditions?

  • Stability : Phosphonic acids generally degrade under prolonged exposure to moisture or high temperatures.
  • Storage : Store in airtight containers at 2–8°C, with desiccants to prevent hydrolysis . Monitor purity via periodic NMR or HPLC analysis.

Advanced Research Questions

Q. How can computational methods elucidate the electronic and steric effects of the 2-chlorobenzyl substituent?

  • Perform DFT calculations (e.g., Gaussian or ORCA) to map charge distribution and steric hindrance.
  • Compare with analogs (e.g., diphenylphosphonic acid) to assess how chlorine substitution influences reactivity .
  • Validate predictions with experimental data (e.g., reaction kinetics or spectroscopic shifts) .

Q. What strategies resolve contradictions in reported biological activities of phosphonic acid derivatives?

  • Conduct meta-analyses of in vitro/in vivo studies to identify confounding variables (e.g., cell line specificity or dosage).
  • Use structure-activity relationship (SAR) studies to isolate the impact of the 2-chlorobenzyl group. For example, aminophosphonic acids show varied antimicrobial activity depending on substituent positioning .
  • Validate mechanisms via knock-out assays or isotopic labeling.

Q. How can degradation pathways of (this compound be systematically studied?

  • Apply accelerated stability testing under stress conditions (e.g., UV light, oxidative environments).
  • Analyze degradation products via LC-MS/MS and compare with databases (e.g., PubChem or HMDB) .
  • Use kinetic modeling to predict shelf-life under standard storage conditions.

Q. What role does the 2-chlorobenzyl group play in pharmacological targeting?

  • Molecular docking : Screen against enzymes like alkaline phosphatases or proteases to identify binding affinities .
  • In vitro assays : Test inhibition of bacterial enolase or HIV integrase, as seen in structurally similar phosphonic acids .
  • Compare with non-chlorinated analogs to isolate chlorine’s electronic contributions.

Methodological Guidance

  • Synthetic Optimization : Use fractional factorial design to systematically vary reaction parameters .
  • Data Contradictions : Apply multivariate regression to isolate variables affecting biological activity .
  • Advanced Characterization : Pair NMR with X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation .

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